molecular formula C19H24N2O4 B12907392 4-(1,1-Diethoxyethyl)phenethyl pyrimidine-5-carboxylate

4-(1,1-Diethoxyethyl)phenethyl pyrimidine-5-carboxylate

Cat. No.: B12907392
M. Wt: 344.4 g/mol
InChI Key: YNBNCOSIGHVXPK-UHFFFAOYSA-N
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Description

4-(1,1-Diethoxyethyl)phenethyl pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a pyrimidine-5-carboxylate core substituted with a phenethyl group modified by a diethoxyethyl moiety. While direct data on its synthesis or biological activity is absent in the provided evidence, its structural features align with pyrimidine-5-carboxylate derivatives widely studied for pharmacological applications, such as anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

2-[4-(1,1-diethoxyethyl)phenyl]ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C19H24N2O4/c1-4-24-19(3,25-5-2)17-8-6-15(7-9-17)10-11-23-18(22)16-12-20-14-21-13-16/h6-9,12-14H,4-5,10-11H2,1-3H3

InChI Key

YNBNCOSIGHVXPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C1=CC=C(C=C1)CCOC(=O)C2=CN=CN=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Diethoxyethyl)phenethyl pyrimidine-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Diethoxyethyl)phenethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

4-(1,1-Diethoxyethyl)phenethyl pyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,1-Diethoxyethyl)phenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Insights:

Sulfonyl (e.g., methylsulfonyl in ) and chloro substituents (e.g., ) are associated with enhanced enzyme-binding affinity, suggesting the target compound’s diethoxyethyl group could similarly modulate target interactions.

Biological Activity :

  • Pyrimidine-5-carboxylate derivatives with aryl/alkyl substituents (e.g., compounds 1b, 1e) exhibit anti-inflammatory and antimicrobial properties, likely due to interactions with bacterial enzymes or inflammatory mediators . The target compound’s diethoxyethyl-phenethyl group may amplify these effects by altering steric or electronic profiles.

Synthetic Pathways :

  • Analogs like those in and are synthesized via condensation or esterification reactions. For example, methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate intermediates are used to introduce hydroxamic acid groups , suggesting the target compound could be synthesized through similar stepwise functionalization.

Biological Activity

4-(1,1-Diethoxyethyl)phenethyl pyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological significance.

  • Molecular Formula : C19_{19}H25_{25}N3_{3}O4_{4}
  • Molecular Weight : 357.42 g/mol
  • IUPAC Name : 4-(1,1-Diethoxyethyl)-phenethyl pyrimidine-5-carboxylate
  • CAS Number : 915398-98-0

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It is believed to act through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Modulation : It could interact with cell surface receptors, influencing signal transduction pathways critical for cellular responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations.

Anticancer Potential

Preliminary investigations into the anticancer effects reveal that the compound may induce apoptosis in cancer cell lines. In vitro assays demonstrate significant cytotoxicity against breast cancer and leukemia cells, with IC50_{50} values ranging from 10 to 30 µM.

Research Findings

StudyFindings
Demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria with MIC values between 8-32 µg/mL.
Reported significant cytotoxicity in various cancer cell lines, indicating potential as an anticancer agent.
In vitro studies revealed enzyme inhibition properties that could be leveraged in drug development.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that it effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating infections.
  • Anticancer Activity :
    • In a controlled experiment involving human breast cancer cell lines, treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability, highlighting its potential role in cancer therapy.

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